6-O-Desmethyl Donepezil is a major active metabolite of Donepezil, a centrally acting acetylcholinesterase inhibitor. [, , , , , ] It is formed by O-demethylation of Donepezil in the liver, primarily via the cytochrome P450 enzyme CYP2D6. [, , , ] Like Donepezil, 6-O-Desmethyl Donepezil exhibits inhibitory activity against acetylcholinesterase (AChE), contributing to the overall therapeutic effect of Donepezil in Alzheimer's disease. [, , ]
6-O-Desmethyl Donepezil-d5 is a deuterated analog of 6-O-desmethyl donepezil, which is an active metabolite of the drug donepezil, primarily used in the treatment of Alzheimer's disease. This compound is notable for its role in pharmacokinetic studies and therapeutic drug monitoring due to its structural similarity to donepezil, allowing researchers to trace metabolic pathways and assess the efficacy of treatments involving acetylcholinesterase inhibitors.
6-O-Desmethyl Donepezil-d5 is synthesized as a reference standard for research purposes. It is available from specialized chemical suppliers and is often used in studies examining the biotransformation of donepezil and its metabolites in various biological systems, particularly fungi and mammalian models .
This compound falls under the category of pharmaceutical impurities and metabolites. It is classified as an acetylcholinesterase inhibitor, similar to its parent compound donepezil, which is widely recognized for its therapeutic effects in cognitive enhancement and memory retention in patients with Alzheimer's disease.
The synthesis of 6-O-Desmethyl Donepezil-d5 typically involves deuteration processes applied to the precursor compounds of donepezil. The specific synthetic routes may vary, but they generally utilize established organic synthesis techniques that incorporate deuterium-labeled reagents to introduce deuterium atoms into the molecular structure.
The synthesis can be achieved through several methods:
The molecular formula for 6-O-Desmethyl Donepezil-d5 is C24H30D5N3O3. The compound features a complex structure with multiple chiral centers, which contributes to its pharmacological properties.
6-O-Desmethyl Donepezil-d5 participates in various chemical reactions typical of acetylcholinesterase inhibitors. These include:
The reaction pathways often involve enzymatic processes where cytochrome P450 enzymes play a crucial role in metabolizing donepezil derivatives, including 6-O-desmethyl donepezil.
The mechanism by which 6-O-Desmethyl Donepezil-d5 acts involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, enhancing cholinergic neurotransmission.
Research indicates that this mechanism contributes to improved cognitive function and memory retention in patients with neurodegenerative conditions such as Alzheimer's disease. The pharmacokinetic profile of 6-O-desmethyl donepezil helps elucidate its therapeutic potential when used alongside donepezil .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized 6-O-desmethyl donepezil-d5 .
6-O-Desmethyl Donepezil-d5 serves several key roles in scientific research:
This compound represents a significant tool for researchers aiming to explore the pharmacological landscape surrounding Alzheimer’s treatment options.
The systematic IUPAC name for this deuterated compound is 6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one [3] [6]. Its molecular formula, C₂₃H₂₂D₅NO₃, reflects the strategic replacement of five hydrogen atoms with deuterium (²H or D) at the benzyl phenyl ring [3] [4]. With a molecular weight of 370.50 g/mol, the compound exhibits a mass increase of 5 atomic mass units (AMU) compared to its non-deuterated analog (365.48 g/mol), a critical attribute for mass spectrometry-based detection [1] [4]. The SMILES notation (O=C1C2=CC(O)=C(OC)C=C2CC1CC3CCN(CC4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CC3
) and InChI key further encode its stereochemical features, including the reduced indanone core and deuterated benzylpiperidine moiety [6] [7].
Table 1: Molecular Properties of 6-O-Desmethyl Donepezil-d5
Property | Value |
---|---|
IUPAC Name | 6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
CAS Number | 1189443-74-0 |
Molecular Formula | C₂₃H₂₂D₅NO₃ |
Molecular Weight | 370.50 g/mol |
SMILES | O=C1C2=CC(O)=C(OC)C=C2CC1CC3CCN(CC4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CC3 |
Deuterium atoms are exclusively positioned at the ortho-, meta-, and para- sites of the benzyl phenyl ring (C₆D₅- group), creating a chemically stable isotopic signature [3] [4]. This pentadeuteration minimizes metabolic cleavage at the benzylic C-N bond—a primary site of cytochrome P450 (CYP)-mediated oxidation in the parent drug donepezil—due to the kinetic isotope effect (KIE). The KIE reduces the reaction rate of C-D bond cleavage by 5–10-fold compared to C-H bonds, thereby extending the metabolite’s half-life in biological matrices [4] [9]. Unlike random deuteration, this site-specific design ensures the compound’s biochemical behavior closely mirrors the non-labeled metabolite, making it ideal for tracing metabolic pathways without perturbing pharmacological activity [4] [10].
Structurally, 6-O-desmethyl donepezil-d5 differs from donepezil at two key sites:
Table 2: Structural Comparison with Related Compounds
Structural Feature | Donepezil | 6-O-Desmethyl Donepezil | 6-O-Desmethyl Donepezil-d5 |
---|---|---|---|
Methoxy group at C5 | ✓ | ✓ | ✓ |
Hydroxy group at C6 | ✗ | ✓ | ✓ |
Deuteration at benzyl ring | ✗ | ✗ | ✓ |
Piperidine N-benzyl linkage | ✓ | ✓ | ✓ |
This metabolite retains the core pharmacophore of donepezil—the benzylpiperidine and indanone moieties—essential for acetylcholinesterase (AChE) inhibition. However, the 6-hydroxy group enhances polarity, accelerating renal excretion compared to the parent drug [6] [9].
The compound is uniformly registered under CAS 1189443-74-0 across major chemical databases [1] [3] [4]. Its synonyms reflect naming conventions from different suppliers:
The unlabelled analog, 6-O-desmethyl donepezil, holds a distinct CAS (120013-56-1), underscoring the isotopic distinction in regulatory records [3] [6]. Commercial suppliers list it as a "stable isotope-labeled metabolite" for research, explicitly excluding diagnostic or therapeutic applications [1] [4] [10].
Table 3: Database Identifiers and Synonyms
Synonym | Source |
---|---|
1-(Benzyl-d5)-4-[(6-hydroxy-5-methoxy-1-oxo-indan-2-yl)methyl]piperidine | Santa Cruz Biotechnology |
6-Hydroxy-5-methoxy-2-((1-((phenyl-d5)methyl)piperidin-4-yl)methyl)-1H-inden-1-one | MedChemExpress |
TRC-D292017 | LGC Standards |
SZ-D003D06 | SynZeal |
As a deuterated internal standard, 6-O-desmethyl donepezil-d5 enables precise quantification of donepezil metabolites in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties to the non-deuterated metabolite ensure co-elution during chromatography, while the 5 AMU mass shift allows unambiguous detection in selected reaction monitoring (SRM) modes [3] [7]. Studies utilize it to elucidate donepezil’s metabolic fate, particularly the role of CYP2D6 and CYP3A4 in O-demethylation—a pathway accounting for ~20% of donepezil clearance [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0